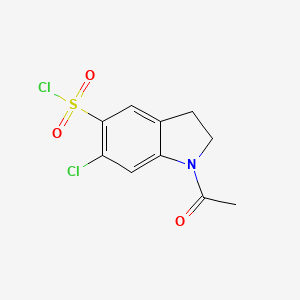
1-乙酰-6-氯-2,3-二氢-1H-吲哚-5-磺酰氯
描述
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride is a complex organic compound. It is a derivative of indoles, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .科学研究应用
化学修饰和生物活性
- 增强生物活性的化学修饰:D-葡聚糖衍生物,包括通过磺酰化进行修饰(类似于可能使用的“1-乙酰-6-氯-2,3-二氢-1H-吲哚-5-磺酰氯”进行的修饰),已显示出增加的溶解度和生物活性,如抗氧化和抗凝血作用。化学修饰的D-葡聚糖表现出强大的生物活性,包括作为抗凝血剂、抗肿瘤药物、抗氧化剂和抗病毒剂,突显了磺酰化化合物在制药应用中的潜力 (Kagimura et al., 2015)。
合成和催化应用
- 有机合成的进展:类似于“1-乙酰-6-氯-2,3-二氢-1H-吲哚-5-磺酰氯”中所含的结构功能的磺酰氯试剂,在形成对合成复杂有机分子至关重要的键方面起着关键作用。这些试剂促进了C–CF3、C–SCF3、C–SOCF3和C–Cl键的形成,支持合成具有潜在制药应用的各种有机化合物 (Chachignon et al., 2017)。
环境应用
- 对高级氧化过程(AOPs)的影响:氯离子在水处理过程中,特别是在高级氧化过程(AOPs)中的存在,显著影响这些处理的效率和结果。研究表明,氯离子可以与强氧化剂发生反应,导致氯自由基的形成,这些自由基可以直接与有机底物发生反应或产生额外的自由基,影响污染物的降解。这突显了了解氯化物在环境化学和污染控制策略中的作用的重要性 (Oyekunle et al., 2021)。
作用机制
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors can be involved in various biological activities, making indole derivatives useful in developing new therapeutic agents .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its target. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For example, they can influence pathways related to inflammation, cancer, HIV, diabetes, malaria, and more .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities . For instance, some indole derivatives have been found to have antiviral effects .
生化分析
Biochemical Properties
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride with these biomolecules can lead to significant biochemical effects, such as enzyme inhibition or activation, and modulation of protein-protein interactions.
Molecular Mechanism
The molecular mechanism of 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to significant biological effects . The compound’s ability to modulate enzyme activity and protein-protein interactions plays a crucial role in its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Indole derivatives have been shown to exhibit varying degrees of stability, which can influence their biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxic or adverse effects.
Metabolic Pathways
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been reported to participate in the degradation of tryptophan, leading to the production of biologically active metabolites . Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects.
Transport and Distribution
The transport and distribution of 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and toxicity, making it important to study its transport and distribution properties.
Subcellular Localization
The subcellular localization of 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-acetyl-6-chloro-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c1-6(14)13-3-2-7-4-10(17(12,15)16)8(11)5-9(7)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFZBEXPTYKKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


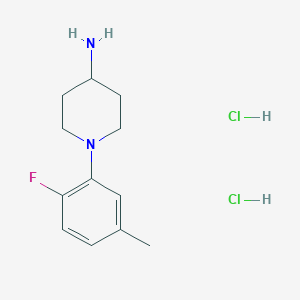
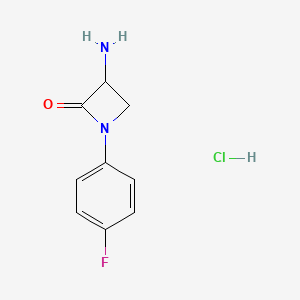
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
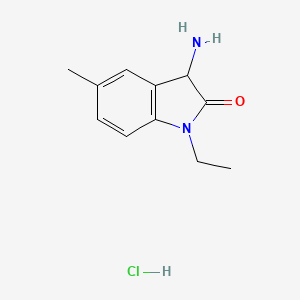
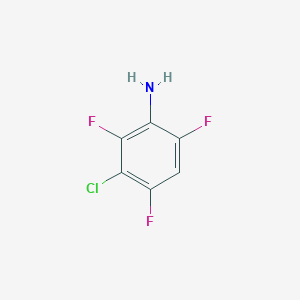
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
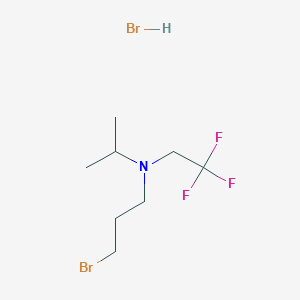

![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)
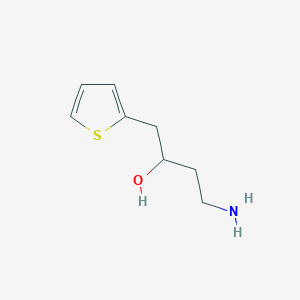
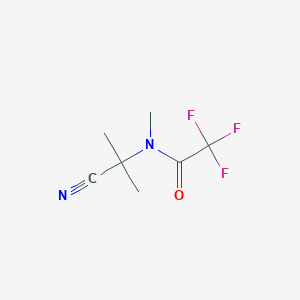
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)
